![molecular formula C14H19NO3 B3281827 N-(6-Phenylhexanoyl)glycine CAS No. 741694-69-9](/img/structure/B3281827.png)
N-(6-Phenylhexanoyl)glycine
Overview
Description
“N-(6-Phenylhexanoyl)glycine” is a synthetic compound that belongs to the family of N-acyl glycines. It is also known as PHG. The molecular formula of this compound is C14H19NO3 . It has a molecular weight of 249.31 g/mol .
Synthesis Analysis
The synthesis of “N-(6-Phenylhexanoyl)glycine” involves several steps :Physical And Chemical Properties Analysis
“N-(6-Phenylhexanoyl)glycine” is a white or white with a slight cream tint crystalline powder . It is very soluble in DMSO; soluble in glacial acetic acid and formic acid; slightly soluble in EtOH, dioxane, and isopropanol; and very slightly soluble in acetone, CHCl3, and CH3CN . It is practically insoluble in H2O, Et2O, NH4OH, and KOH and HCl solutions (0.1 M) . The compound melts from 176.5 to 179.5°C .Mechanism of Action
The exact mechanism of action of “N-(6-Phenylhexanoyl)glycine” is not fully understood, but it is believed to act through the activation of the G protein-coupled receptor, GPR18. This receptor is expressed in various tissues, including the brain, and is involved in the regulation of inflammation, pain, and neurological function.
properties
IUPAC Name |
2-(6-phenylhexanoylamino)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c16-13(15-11-14(17)18)10-6-2-5-9-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2,(H,15,16)(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWKKSNHRJBCIMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCC(=O)NCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10659588 | |
Record name | N-(6-Phenylhexanoyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10659588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-Phenylhexanoyl)glycine | |
CAS RN |
741694-69-9 | |
Record name | N-(6-Phenylhexanoyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10659588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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